BenchChemオンラインストアへようこそ!

2,5-Diazabicyclo[4.1.0]heptane

basicity modulation ADME optimization amine pKa tuning

2,5-Diazabicyclo[4.1.0]heptane is a conformationally constrained bicyclic diamine in which a cyclopropane ring is fused onto a piperazine scaffold, creating a rigid [4.1.0] azabicyclic framework (C₅H₁₀N₂, MW 98.15 Da for the free base; dihydrochloride salt MW 171.07 Da) ,. The cyclopropane fusion eliminates the conformational flexibility of the parent piperazine ring, locks the two nitrogen atoms into a fixed spatial arrangement, and introduces electron-withdrawing character that measurably reduces amine basicity.

Molecular Formula C5H12Cl2N2
Molecular Weight 171.07
CAS No. 87640-95-7
Cat. No. B2583755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazabicyclo[4.1.0]heptane
CAS87640-95-7
Molecular FormulaC5H12Cl2N2
Molecular Weight171.07
Structural Identifiers
SMILESC1CNC2CC2N1
InChIInChI=1S/C5H10N2/c1-2-7-5-3-4(5)6-1/h4-7H,1-3H2
InChIKeyDXHYSGZDWYNCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diazabicyclo[4.1.0]heptane (CAS 87640-95-7): Procurement-Relevant Structural and Physicochemical Profile


2,5-Diazabicyclo[4.1.0]heptane is a conformationally constrained bicyclic diamine in which a cyclopropane ring is fused onto a piperazine scaffold, creating a rigid [4.1.0] azabicyclic framework (C₅H₁₀N₂, MW 98.15 Da for the free base; dihydrochloride salt MW 171.07 Da) [1], [2]. The cyclopropane fusion eliminates the conformational flexibility of the parent piperazine ring, locks the two nitrogen atoms into a fixed spatial arrangement, and introduces electron-withdrawing character that measurably reduces amine basicity [1]. The free base has zero rotatable bonds, an Fsp³ of 1.0, and a polar surface area of 24 Ų [2]. The compound is commercially supplied predominantly as the dihydrochloride salt (typical purity ≥97%) for enhanced stability and handling, and is employed as a piperazine bioisostere building block in medicinal chemistry , .

Why Piperazine Cannot Substitute 2,5-Diazabicyclo[4.1.0]heptane in Medicinal Chemistry Programs


Piperazine is a flexible, monocyclic diamine whose conformational lability and relatively high basicity (conjugate acid pKa ~8.0–8.6 for N-protected derivatives) are intrinsic to its pharmacological profile [1]. When 2,5-diazabicyclo[4.1.0]heptane replaces piperazine, the fused cyclopropane ring introduces three simultaneous perturbations that cannot be replicated by piperazine alone: (i) a 1.3-unit reduction in amine pKa, altering the ionized/neutral ratio at physiological pH from ~17/83 to ~83/17 neutral fraction [1]; (ii) conformational locking of the six-membered ring into a distorted twist-like conformation, compressing the inter-nitrogen distance from 2.86 Å to 2.77 Å [1]; and (iii) introduction of ring strain that modifies C–C bond lengths (exocyclic C–C shortened to 1.46 Å vs 1.50 Å) [1]. These effects are not achievable through simple N-substitution of piperazine, because the cyclopropane ring exerts both electron-withdrawing inductive effects and geometric constraints simultaneously. Consequently, piperazine cannot serve as a drop-in replacement where reduced basicity, rigidified geometry, and altered pharmacokinetic partitioning are required simultaneously. This is the mechanistic basis for the quantitative differentiation evidence presented below.

Quantitative Differentiation Evidence: 2,5-Diazabicyclo[4.1.0]heptane vs. Piperazine and Related Comparators


pKa Reduction: N-Cbz-2,5-Diazabicyclo[4.1.0]heptane Is 1.3 pKa Units Less Basic Than N-Cbz-Piperazine

The conjugate acid pKa of N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane (compound 16) was determined to be 6.74 ± 0.05, which is 1.3 pKa units lower than the directly measured pKa of N-Cbz piperazine hydrochloride (8.09 ± 0.02) under identical conditions [1]. This pKa reduction is attributed to the electron-withdrawing inductive effect of the adjacent cyclopropane ring and the closer spatial proximity of the ring nitrogen atoms in the bicyclic scaffold [1]. The magnitude of the pKa shift (ΔpKa = 1.35) is consistent with the independently measured difference between cyclopropylamine (pKa = 8.66) and cyclohexylamine (pKa = 9.81; ΔpKa = 1.15) reported by Roberts and Chambers, supporting the cyclopropane-mediated electron withdrawal as the dominant mechanism [1].

basicity modulation ADME optimization amine pKa tuning

Ionization State at Physiological pH: 83% Neutral Fraction vs. 17% for the Piperazine Comparator

Using the Henderson–Hasselbalch equation with the experimentally determined pKa values, at physiological pH 7.4 the N-Cbz-2,5-diazabicyclo[4.1.0]heptane (pKa 6.74) is calculated to exist approximately 83% in the neutral (free base) form, whereas the N-Cbz piperazine comparator (pKa 8.09) would be only approximately 17% neutral under the same conditions [1]. This represents a ~5-fold increase in the neutral fraction available for passive membrane diffusion. The authors explicitly noted that this alteration is expected to produce 'interesting changes in the pharmacokinetic and biological activity profile' relative to conventional piperazine-containing molecules [1].

ionization state passive permeability CNS penetration

Antibacterial Activity: Ciprofloxacin Analogue Incorporating the 2,5-Diazabicyclo[4.1.0]heptane Core Retains Comparable MIC Potency

A ciprofloxacin analogue (compound 17) was synthesized in which the piperazine ring at the 7-position of the fluoroquinolone core was replaced with the 2,5-diazabicyclo[4.1.0]heptane scaffold via palladium-catalyzed Buchwald–Hartwig cross-coupling [1]. Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) testing against a panel of clinical Gram-negative and Gram-positive isolates demonstrated that all strains tested were sensitive to compound 17 at MIC values equal to or slightly higher than the parent drug ciprofloxacin [1]. Streptococcus pneumoniae and Escherichia coli required up to 4× the concentration of 17 for growth inhibition; for Staphylococcus aureus MICs were identical; for Neisseria gonorrhoeae, Neisseria meningitidis, and Haemophilus influenzae MICs were ≤2× those of ciprofloxacin [1]. MBC values for 17 were 2–4× those of ciprofloxacin for most species, with S. aureus exhibiting very similar MBCs [1]. All MIC and MBC values remained within the reported clinical range for ciprofloxacin against these species [1].

fluoroquinolone antibacterial MIC bioisostere validation

Inter-Nitrogen Distance Constraint: N-N Distance Compressed from 2.86 Å to 2.77 Å vs. Ciprofloxacin Piperazine Ring

X-ray crystallographic analysis of the ciprofloxacin analogue (compound 17) incorporating the 2,5-diazabicyclo[4.1.0]heptane core revealed a distorted twist-like conformation of the bicyclic ring system [1]. The fused cyclopropane ring forces the two piperazine nitrogen atoms to within a distance of 2.77 Å, which is 0.09 Å shorter than the N–N distance of 2.86 Å observed in the piperazine ring of ciprofloxacin monohydrate, which adopts a standard chair conformation [1]. Additionally, the cyclopropane ring exhibits asymmetric bond lengths: the exocyclic C–C bond proximal to the quaternary nitrogen is shortened to 1.46 Å, compared to 1.50 Å for the other exocyclic and endocyclic bonds [1]. This geometric perturbation is a direct consequence of ring strain from the cyclopropane fusion and cannot be reproduced in monocyclic piperazine derivatives.

X-ray crystallography conformational analysis nitrogen geometry

Stereoselective Synthesis: Enantiomerically Enriched 3-Substituted Derivatives with High Diastereomeric Purity Achievable

The Simmons–Smith cyclopropanation of enantiomerically enriched dehydropiperazines proceeds with high stereoselectivity to afford 3-substituted 2,5-diazabicyclo[4.1.0]heptane cores with high diastereomeric purity and a relative anti-configuration, as assigned by NMR analysis [1]. This contrasts with the earlier racemic approach of Taylor et al. (2010), which employed non-stereoselective cyclopropanation yielding racemic products [2]. The ability to access single-enantiomer 2,5-diazabicyclo[4.1.0]heptane derivatives addresses a key limitation noted in the Taylor study—that enantiomeric quinolones possessing a chiral heterocycle at the 7-position can show substantial differences in antibacterial activity between enantiomers [2]. Although the original free base (CAS 87640-95-7) is racemic and supplied predominantly as the dihydrochloride salt, the demonstrated feasibility of enantioselective derivatization expands the procurement value for chiral drug discovery programs.

asymmetric synthesis enantiomeric purity chiral building block

Procurement-Relevant Application Scenarios for 2,5-Diazabicyclo[4.1.0]heptane Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced Amine Basicity with Retained Piperazine-like Geometry

For drug discovery programs where a piperazine moiety contributes to undesirable high basicity (pKa >8) leading to poor passive permeability, excessive hERG binding, or suboptimal volume of distribution, the 2,5-diazabicyclo[4.1.0]heptane scaffold offers a 1.3-unit pKa reduction (from ~8.09 to 6.74 in N-Cbz-protected form) [1]. This shifts the neutral fraction at pH 7.4 from approximately 17% to 83%, a ~5-fold improvement that is directly supported by the experimental pKa data [1]. Procurement is indicated for programs replacing piperazine in lead series where the target binding pocket tolerates the modestly compressed N–N distance (2.77 Å vs. 2.86 Å) [1].

Fluoroquinolone Antibiotic Optimization Programs Targeting Improved CNS Penetration

The ciprofloxacin analogue study demonstrated that incorporating the 2,5-diazabicyclo[4.1.0]heptane core at the 7-position retains antibacterial potency within clinically relevant MIC ranges (≤4× parent drug across Gram-negative and Gram-positive strains, with identical S. aureus MICs) [1]. Because ciprofloxacin CNS penetration is limited by its piperazine basicity (pKa 8.62), the reduced pKa and increased neutral fraction of the diazabicycloheptane analogue are expected to improve cerebrospinal fluid concentrations [1]. Procurement is recommended for medicinal chemistry teams developing fluoroquinolone or related antibacterial scaffolds where CNS indications are targeted.

Stereochemistry-Dependent Drug Discovery Requiring Single-Enantiomer Piperazine Bioisosteres

The core scaffold can be elaborated into enantiomerically enriched 3-substituted derivatives with high diastereomeric purity via stereoselective Simmons–Smith cyclopropanation of chiral dehydropiperazines [1]. This directly addresses the limitation identified by Taylor et al. (2010), who noted that enantiomeric fluoroquinolones can exhibit differential antibacterial activity and that an asymmetric route to the core was needed [2]. Procurement of 2,5-diazabicyclo[4.1.0]heptane (typically as the dihydrochloride salt, purity ≥97% [3]) is indicated for chiral pool starting materials in enantioselective synthesis campaigns.

Physicochemical Property Modulation in Piperazine-Containing Lead Series Without MW Escalation

The cyclopropane fusion that generates the 2,5-diazabicyclo[4.1.0]heptane scaffold achieves a 1.3-unit pKa reduction with a molecular weight increase of only 12 Da relative to piperazine (C₄H₁₀N₂, MW 86.14 → C₅H₁₀N₂, MW 98.15) [1], [2]. This compares favorably with alternative piperazine modifications such as homopiperazine (MW 100.16, no pKa-lowering cyclopropane) or 2-methylpiperazine (MW 100.16, no conformational locking) [1]. The scaffold's Fsp³ of 1.0 and zero rotatable bonds [2] further support its utility in fragment-based drug design and library synthesis where three-dimensionality is a screening criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Diazabicyclo[4.1.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.